molecular formula C9H13NO3 B1611040 2-(2-Ethoxypyridin-3-yloxy)ethanol CAS No. 313657-94-2

2-(2-Ethoxypyridin-3-yloxy)ethanol

Cat. No. B1611040
M. Wt: 183.2 g/mol
InChI Key: UDWGWYLEOMBXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethoxypyridin-3-yloxy)ethanol is a chemical compound with the molecular formula C9H13NO3 and a molecular weight of 183.21. It is used for research and development purposes2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-(2-Ethoxypyridin-3-yloxy)ethanol from the web search results.



Molecular Structure Analysis

The molecular structure of 2-(2-Ethoxypyridin-3-yloxy)ethanol consists of 9 carbon atoms, 13 hydrogen atoms, and 3 oxygen atoms1. However, the specific arrangement of these atoms in the molecule couldn’t be retrieved from the web search results.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 2-(2-Ethoxypyridin-3-yloxy)ethanol from the web search results.



Physical And Chemical Properties Analysis

2-(2-Ethoxypyridin-3-yloxy)ethanol is stored at temperatures between 2-8°C1. Further physical and chemical properties couldn’t be retrieved from the web search results.


Scientific Research Applications

Catalytic Activity in Dehydration of Ethanol

A study explored the catalytic activity of commercial aluminas in the dehydration of ethanol, revealing that total conversion of ethanol with >99% selectivity to ethylene is achievable over Al₂O₃ catalysts. The research emphasizes the role of surface ethoxy groups as intermediate species for both diethyl ether and ethylene production, indicating the significance of ethoxy intermediates in catalytic processes (Phung et al., 2014).

Polymerization Processes

Another study focused on the polymerization process of silane coupling agents, tracking the release of ethanol from ethoxy groups. This research, using 1H NMR spectroscopy, shed light on the kinetics and thermodynamics of ethanol release, providing valuable insights into polymer science (Ogasawara et al., 2001).

Surface-mediated Reactions

Research on gold surfaces revealed the transformation of ethanol to various carbonyl compounds, identifying ethoxy and acetate as key intermediates. This study contributes to understanding the mechanisms behind gold-mediated oxidation of alcohols (Liu et al., 2009).

Encapsulation of Catalysts

A molybdenum(VI) complex, when encapsulated in zeolite Y, showed efficiency as a reusable catalyst for the oxidation of alcohols and hydrocarbons. This work highlights the potential of encapsulated catalysts for sustainable chemical processes (Ghorbanloo & Alamooti, 2017).

Protective Group Applications

The use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids demonstrates its utility in synthetic chemistry. It enables selective removal after polymerization, showcasing its potential for the development of novel polymer materials (Elladiou & Patrickios, 2012).

Oxidative Cross-Esterification

A study on Pd–Au catalysts for ethanol conversion to acetaldehyde and ethyl acetate underlines the importance of surface reactions and the role of oxygen in catalytic processes (Evans et al., 2019).

Safety And Hazards

The safety data sheet for 2-(2-Ethoxypyridin-3-yloxy)ethanol indicates that it is for research and development use only and is not intended for medicinal, household, or other uses2. However, detailed information about its hazards couldn’t be retrieved from the web search results.


Future Directions

The future directions of 2-(2-Ethoxypyridin-3-yloxy)ethanol couldn’t be retrieved from the web search results. As a compound used for research and development, its future applications may depend on the outcomes of ongoing studies.


Relevant Papers
Unfortunately, I couldn’t find any specific papers related to 2-(2-Ethoxypyridin-3-yloxy)ethanol from the web search results. It’s possible that this compound is relatively new or not widely studied, hence the lack of published research.


properties

IUPAC Name

2-(2-ethoxypyridin-3-yl)oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-2-12-9-8(13-7-6-11)4-3-5-10-9/h3-5,11H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWGWYLEOMBXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467831
Record name 2-(2-ETHOXYPYRIDIN-3-YLOXY)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxypyridin-3-yloxy)ethanol

CAS RN

313657-94-2
Record name 2-(2-ETHOXYPYRIDIN-3-YLOXY)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product obtained in Step 1 above (13.2 g, 39.7 mmol) was added to sodium ethoxide in EtOH [prepared from Na (10.5 g, 457 mmol) and EtOH (200 mL)]. The resulting mixture was heated at 70° C. overnight. After cooling to ambient temperature, the reaction mixture was diluted with ice water (0.8 L) and extracted with EtOAc (×4). The combined organic phases were washed twice with brine, dried (MgSO4) and concentrated. The resulting dark red oil was purified by column chromatography on silica using toluene/Et3N (95:5), followed by (90:10), as eluent to give 3.0 g (41%) of the title product as a red oil. HRMS m/z calcd for C9H13NO3 (M)+ 183.0896. Found: 183.0895.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0.8 L
Type
solvent
Reaction Step Two
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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